molecular formula C16H20F2N2O4 B7635626 1-[2-(difluoromethoxy)benzoyl]-N-(2-methoxyethyl)pyrrolidine-2-carboxamide

1-[2-(difluoromethoxy)benzoyl]-N-(2-methoxyethyl)pyrrolidine-2-carboxamide

Cat. No. B7635626
M. Wt: 342.34 g/mol
InChI Key: RXXQUEHBJTTZGI-UHFFFAOYSA-N
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Description

1-[2-(difluoromethoxy)benzoyl]-N-(2-methoxyethyl)pyrrolidine-2-carboxamide, also known as DFB or DFB-OMe, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. DFB-OMe is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids in the brain. Inhibition of FAAH leads to an increase in endocannabinoid levels, which has been shown to have therapeutic effects in various neurological disorders.

Mechanism of Action

1-[2-(difluoromethoxy)benzoyl]-N-(2-methoxyethyl)pyrrolidine-2-carboxamide-OMe acts as a potent and selective inhibitor of FAAH, which is responsible for the degradation of endocannabinoids in the brain. Inhibition of FAAH leads to an increase in endocannabinoid levels, which has been shown to have therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
1-[2-(difluoromethoxy)benzoyl]-N-(2-methoxyethyl)pyrrolidine-2-carboxamide-OMe has been shown to increase levels of the endocannabinoids anandamide and 2-arachidonoylglycerol (2-AG) in the brain, which has been associated with its therapeutic effects. 1-[2-(difluoromethoxy)benzoyl]-N-(2-methoxyethyl)pyrrolidine-2-carboxamide-OMe has also been shown to reduce the levels of the pro-inflammatory cytokines interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNFα) in the brain, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[2-(difluoromethoxy)benzoyl]-N-(2-methoxyethyl)pyrrolidine-2-carboxamide-OMe in lab experiments is its potency and selectivity as a FAAH inhibitor. This allows for precise control over endocannabinoid levels in the brain, which is important for studying the physiological effects of endocannabinoids. One limitation of using 1-[2-(difluoromethoxy)benzoyl]-N-(2-methoxyethyl)pyrrolidine-2-carboxamide-OMe is its relatively short half-life, which requires frequent dosing in animal studies.

Future Directions

1. Further investigation of the therapeutic potential of 1-[2-(difluoromethoxy)benzoyl]-N-(2-methoxyethyl)pyrrolidine-2-carboxamide-OMe in neurological disorders such as pain, anxiety, depression, and addiction.
2. Development of more potent and selective FAAH inhibitors for use in clinical trials.
3. Study of the long-term effects of FAAH inhibition and endocannabinoid modulation on brain function and behavior.
4. Investigation of the potential interactions between 1-[2-(difluoromethoxy)benzoyl]-N-(2-methoxyethyl)pyrrolidine-2-carboxamide-OMe and other neurotransmitter systems in the brain.
5. Development of novel drug delivery methods to improve the pharmacokinetics of FAAH inhibitors.

Synthesis Methods

The synthesis of 1-[2-(difluoromethoxy)benzoyl]-N-(2-methoxyethyl)pyrrolidine-2-carboxamide-OMe involves several steps, starting with the reaction of 2-(difluoromethoxy)benzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(2-methoxyethyl)pyrrolidine-2-carboxamide in the presence of a base to yield 1-[2-(difluoromethoxy)benzoyl]-N-(2-methoxyethyl)pyrrolidine-2-carboxamide-OMe.

Scientific Research Applications

1-[2-(difluoromethoxy)benzoyl]-N-(2-methoxyethyl)pyrrolidine-2-carboxamide-OMe has been extensively studied for its potential therapeutic applications in various neurological disorders, including pain, anxiety, depression, and addiction. In preclinical studies, 1-[2-(difluoromethoxy)benzoyl]-N-(2-methoxyethyl)pyrrolidine-2-carboxamide-OMe has been shown to reduce pain and inflammation, improve anxiety and depression-like behaviors, and reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

1-[2-(difluoromethoxy)benzoyl]-N-(2-methoxyethyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2N2O4/c1-23-10-8-19-14(21)12-6-4-9-20(12)15(22)11-5-2-3-7-13(11)24-16(17)18/h2-3,5,7,12,16H,4,6,8-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXQUEHBJTTZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1CCCN1C(=O)C2=CC=CC=C2OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(difluoromethoxy)benzoyl]-N-(2-methoxyethyl)pyrrolidine-2-carboxamide

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